But-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene
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Overview
Description
Azatadine maleate is a first-generation antihistamine and anticholinergic drug. It was synthesized in 1963 by Schering-Plough, a former American pharmaceutical company, and patented in 1967 . Azatadine maleate is primarily used to treat perennial and allergic rhinitis as well as eustachian tube congestion .
Preparation Methods
Azatadine maleate can be synthesized through various synthetic routes. One common method involves the reaction of 11-(1-methyl-4-piperidinylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine with maleic acid . The reaction conditions typically involve the use of solvents such as hexane and isopropyl alcohol, and the reaction is carried out under controlled temperature and pressure . Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity .
Chemical Reactions Analysis
Azatadine maleate undergoes various chemical reactions, including:
Substitution: Azatadine maleate can undergo substitution reactions, particularly nucleophilic substitution, where the piperidine ring can be modified.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, and catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions depend on the specific reagents and conditions used but often include modified azatadine derivatives with altered pharmacological properties .
Scientific Research Applications
Azatadine maleate has several scientific research applications:
Mechanism of Action
Azatadine maleate exerts its effects by competitively antagonizing the stimulating effects of histamine at H1-receptor sites on effector cells . This antagonism reduces the intensity of allergic reactions and tissue injury responses involving histamine release . The molecular targets include histamine H1 receptors, and the pathways involved are related to the inhibition of histamine-mediated vasodilation, increased capillary permeability, and edema formation .
Comparison with Similar Compounds
Azatadine maleate is similar to other first-generation antihistamines such as cyproheptadine, chlorpromazine, and trifluoperazine . azatadine maleate is unique in its combination of antihistaminic, anticholinergic, and antiserotonin properties . Unlike other drugs in its class, azatadine maleate is not used clinically as an anti-psychotic .
Similar compounds include:
Cyproheptadine: Another first-generation antihistamine with similar anticholinergic and antiserotonin properties.
Chlorpromazine: A first-generation antipsychotic with antihistaminic effects.
Trifluoperazine: Another first-generation antipsychotic with antihistaminic properties.
Azatadine maleate’s unique combination of properties makes it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
but-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2.2C4H4O4/c1-22-13-10-16(11-14-22)19-18-7-3-2-5-15(18)8-9-17-6-4-12-21-20(17)19;2*5-3(6)1-2-4(7)8/h2-7,12H,8-11,13-14H2,1H3;2*1-2H,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHXFFAHXTZRQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3CCC4=C2N=CC=C4)CC1.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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